molecular formula C21H18ClN3O4S2 B2917873 (E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide CAS No. 300827-16-1

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

Cat. No.: B2917873
CAS No.: 300827-16-1
M. Wt: 475.96
InChI Key: RHENFLFMEGOMTK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 475.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-2-chloro-N'-(3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a complex organic compound with the molecular formula C21H18ClN3O4S2. It features a thioxothiazolidinone moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H18ClN3O4S2\text{C}_{21}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{4}\text{S}_{2}

The IUPAC name is 2-chloro-N'-[3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide, indicating its complex arrangement of functional groups that contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities. These include:

  • Antioxidant Activity : Compounds with thioxothiazolidinone structures have been shown to possess strong antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Research has indicated that benzohydrazide derivatives can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Effects : Some studies suggest that derivatives of hydrazides can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Antioxidant Activity

A study investigating the antioxidant properties of thioxothiazolidinone derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized various assays, including DPPH and ABTS radical scavenging tests, demonstrating that these compounds could effectively neutralize free radicals.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
(E)-2-chloro-N'-(...)85%90%
Control (Vitamin C)95%97%

Antimicrobial Properties

Another research focused on the synthesis and evaluation of various benzohydrazide derivatives against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (µg/mL)
Staphylococcus aureus3216
Escherichia coli6432

Anticancer Activity

A preclinical study evaluated the cytotoxic effects of (E)-2-chloro-N'-(...) on human cancer cell lines. The results indicated that the compound induced apoptosis via the caspase pathway, showing promise as a potential anticancer agent.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase-dependent apoptosis
MCF-720Cell cycle arrest at G2/M

Properties

IUPAC Name

2-chloro-N'-[3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-29-14-6-4-5-13(11-14)12-17-20(28)25(21(30)31-17)10-9-18(26)23-24-19(27)15-7-2-3-8-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,26)(H,24,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENFLFMEGOMTK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.